![molecular formula C17H13ClN4O2S B294813 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for the development of new drugs. In
Wirkmechanismus
The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound has the ability to inhibit certain enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole vary depending on the specific disease being targeted. However, studies have shown that this compound has the ability to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure and properties that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for research on 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the main areas of focus is the development of new drugs that can target specific diseases, such as cancer and diabetes. Another area of research is the evaluation of the potential side effects and toxicity of this compound in preclinical studies. Finally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Conclusion:
In conclusion, 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has a unique structure and properties that make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzyl chloride with sodium azide to yield 2-azido-1-(2-chlorophenyl)ethanol. This intermediate is then reacted with 2-(phenoxymethyl)thiophene-3-carboxylic acid in the presence of a catalyst to yield the desired product.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a promising candidate for the development of new drugs. This compound has been extensively researched for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
Molekularformel |
C17H13ClN4O2S |
---|---|
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
6-[(2-chlorophenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13ClN4O2S/c18-13-8-4-5-9-14(13)24-11-16-21-22-15(19-20-17(22)25-16)10-23-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI-Schlüssel |
RLHGJYSWOSKYLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.